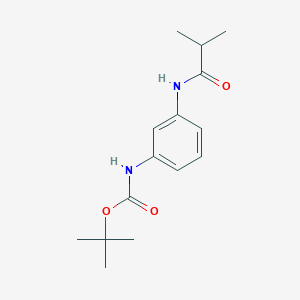![molecular formula C19H19BrN2O2 B268783 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268783.png)
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BMB-4 and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), which is overexpressed in various types of cancer. Inhibition of PTP1B leads to the activation of insulin signaling pathways, which in turn results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMB-4 have been extensively studied. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been reported to have a neuroprotective effect by reducing the production of reactive oxygen species (ROS) and preventing oxidative damage to neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its high specificity towards PTP1B. This compound has been shown to exhibit minimal cytotoxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using BMB-4 is its low solubility in aqueous solvents, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One of the main areas of interest is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, further studies are needed to investigate the potential use of BMB-4 as a diagnostic tool for Alzheimer's disease. Moreover, the development of novel drug delivery systems that can improve the bioavailability and efficacy of BMB-4 is also an area of interest. Finally, the investigation of the potential use of this compound in combination with other anticancer drugs is also an important future direction.
In conclusion, 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a promising compound that has gained significant attention in scientific research. Its potential applications in cancer therapy, anti-inflammatory treatment, and neuroprotection make it an exciting area of research for future studies.
Méthodes De Synthèse
The synthesis of 3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-(pyrrolidin-1-yl)carbonyl)aniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place under acidic conditions, and the final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, BMB-4 has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Propriétés
Nom du produit |
3-bromo-4-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H19BrN2O2 |
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
3-bromo-4-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H19BrN2O2/c1-13-4-5-15(12-17(13)20)18(23)21-16-8-6-14(7-9-16)19(24)22-10-2-3-11-22/h4-9,12H,2-3,10-11H2,1H3,(H,21,23) |
Clé InChI |
GZVOZQFSXBWEGU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)
![N-{3-[(methylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B268706.png)

![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)

![4-[(cyclohexylcarbonyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B268713.png)
![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268717.png)
![4-(tetrahydro-2-furanylmethoxy)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B268718.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)
methanone](/img/structure/B268721.png)
